vitamin B12

Catalog No.
S524682
CAS No.
68-19-9
M.F
C63H88CoN14O14P
M. Wt
1355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
vitamin B12

CAS Number

68-19-9

Product Name

vitamin B12

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1355.4 g/mol

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

FDJOLVPMNUYSCM-AZCDKEHOSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Solubility

Soluble in alcohol; insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

Synonyms

B 12, Vitamin, B12, Vitamin, Cobalamin, Cobalamins, Cyanocobalamin, Eritron, Vitamin B 12, Vitamin B12

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Description

The exact mass of the compound Cyanocobalamin is 1358.5982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.5 mg/mlsoluble in alcohol; insoluble in acetone, chloroform, ether.in water, 1,25x10+4 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. It belongs to the ontological category of cobalamin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Cellular Processes

Cyanocobalamin acts as a cofactor in crucial cellular reactions, particularly methylation. Methylation is essential for DNA synthesis, cell division, and proper nervous system function [Source: National Institutes of Health ]. Researchers utilize cyanocobalamin to study these processes and how B12 deficiency disrupts them, leading to various diseases.

Investigating Neurological Disorders

Vitamin B12 deficiency has been linked to neurological disorders like dementia and Alzheimer's disease. Studies investigate the potential of cyanocobalamin supplementation to improve cognitive function or slow disease progression in these patients [Source: National Center for Biotechnology Information ].

Exploring Cancer Treatment Options

Cyanocobalamin's unique structure with a central cobalt atom offers interesting possibilities for cancer research. Some studies explore its potential as a carrier for targeted drug delivery to cancer cells, exploiting their high B12 uptake [Source: National Center for Biotechnology Information ]. Additionally, the ability of cyanocobalamin to generate controlled amounts of free radicals within cells is being investigated for its role in cancer therapy [Source: National Center for Biotechnology Information ].

Vitamin B12, also known as cobalamin, is a complex organometallic compound that plays a crucial role in various biological processes. It is a water-soluble vitamin essential for human health, particularly in the metabolism of fatty acids and amino acids, DNA synthesis, and the maintenance of the nervous system. The central atom of vitamin B12 is cobalt, which is coordinated within a corrin ring structure. This unique configuration allows vitamin B12 to function as a cofactor for several enzymes involved in critical bio

, primarily through its ability to form and cleave cobalt-carbon bonds. These reactions include:

  • Methyl Transfer Reactions: Involving the transfer of methyl groups from methylcobalamin to various substrates, crucial for methionine synthesis.
  • Dehalogenation: The removal of halogen atoms from organic compounds, which is essential for detoxifying environmental pollutants .
  • C–C Bond Formation: Catalyzed by vitamin B12, these reactions are significant for synthesizing complex organic molecules in an environmentally friendly manner .

The catalytic activity of vitamin B12 is attributed to its ability to generate radical species and facilitate diverse organic transformations. The cleavage of the cobalt-carbon bond can occur via homolytic or heterolytic mechanisms, leading to reactive intermediates that drive further reactions .

Vitamin B12 is vital for several biological functions:

  • Red Blood Cell Formation: It aids in the maturation of red blood cells in the bone marrow, preventing anemia.
  • Nervous System Health: It is critical for the synthesis of myelin, which insulates nerve fibers and enhances signal transmission.
  • DNA Synthesis: Vitamin B12 is essential for proper DNA synthesis and repair, influencing cellular division and growth .

Deficiency in vitamin B12 can lead to severe health issues such as pernicious anemia, neurological disorders, and cognitive decline.

Vitamin B12 can be synthesized through several methods:

  • Microbial Fermentation: The most common method involves culturing specific bacteria that naturally produce vitamin B12.
  • Chemical Synthesis: Although complex and less common due to cost, total synthesis has been achieved through multi-step chemical processes developed by researchers such as Robert Woodward and Albert Eschenmoser .
  • Conversion from Precursors: Vitamin B12 can also be formed by converting simpler cobalamin derivatives (such as hydroxocobalamin) into active forms like methylcobalamin or adenosylcobalamin through specific

Vitamin B12 has numerous applications across different fields:

  • Nutritional Supplements: Widely used to prevent or treat vitamin B12 deficiency.
  • Pharmaceuticals: Employed in treatments related to anemia and neurological conditions.
  • Biocatalysis: Utilized in organic synthesis as a catalyst due to its unique ability to facilitate radical reactions and C–C bond formations in a sustainable manner .

Research on vitamin B12 interactions has revealed its complex role in metabolic pathways. Notably:

  • It interacts with various enzymes as a cofactor, influencing their activity.
  • Studies have shown that vitamin B12 can affect the metabolism of other vitamins and nutrients, such as folate.
  • Its interactions with metal ions and other cofactors have implications for its catalytic properties in bio

Vitamin B12 belongs to a group of compounds known as cobalamins. Other similar compounds include:

Compound NameDescription
AdenosylcobalaminThe active form in mitochondria; involved in energy metabolism.
MethylcobalaminActive form found in cytosol; crucial for methyl group transfers.
HydroxocobalaminA form used therapeutically; serves as a storage form of vitamin B12.
CyanocobalaminA synthetic form commonly found in supplements; converted into active forms upon ingestion.

Uniqueness of Vitamin B12

What sets vitamin B12 apart from other vitamins is its unique cobalt-centered structure that allows it to participate in radical chemistry and catalysis effectively. Unlike most vitamins that act solely as coenzymes or precursors, vitamin B12's ability to form organometallic complexes enables it to facilitate complex biochemical transformations that are not achievable by other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

XLogP3

-3.3

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

9

Exact Mass

1354.567399 g/mol

Monoisotopic Mass

1354.567399 g/mol

Boiling Point

300
> 300 °C

Heavy Atom Count

93

Taste

Tasteless

LogP

1.897

Odor

Odorless

Appearance

Solid powder

Melting Point

> 300

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 43 of 44 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

**Nasal spray** The cyanocobalamin nasal spray is indicated for the maintenance of vitamin B12 concentrations after normalization with intramuscular vitamin B12 therapy in patients with deficiency of this vitamin who have no nervous system involvement. Note: CaloMist, the nasal spray form, has not been evaluated for the treatment of newly diagnosed vitamin B12 deficiency. **Injection forms (subcutaneous, intramuscular)** These forms are indicated for vitamin B12 deficiencies due to various causes, with or without neurologic manifestations. Vitamin B12 deficiency is frequently caused by malabsorption, which is often associated with the following conditions: Addisonian (pernicious) anemia Gastrointestinal pathology, dysfunction, or surgery, including gluten enteropathy or sprue, small bowel bacterial overgrowth, total or partial gastrectomy Fish tapeworm infestation Malignancy of the pancreas or bowel Folic acid deficiency **Oral forms** Vitamin B12 supplements are widely available and indicated in patients who require supplementation for various reasons. Dose requirements for vitamin B12 which are higher than normal (caused by pregnancy, thyrotoxicosis, hemolytic anemia, hemorrhage, malignancy, hepatic and renal disease) can usually be achieved with oral supplementation. Oral products of vitamin B12 are not recommended in patients with malabsorption, as these forms are primarily absorbed in the gastrointestinal tract.
FDA Label

Livertox Summary

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Drug Classes

Vitamins

Therapeutic Uses

Hematinics
Vitamin B12 is used in the treatment of pernicious anemia and other vitamin B12 deficiency states. ... Cyanocobalamin ... usually indicated in patients with malabsorption of vitamin B12, such as those with tropical or nontropical sprue (idiopathic steatorrhea, gluten-induced enteropathy); partial or total gastrectomy; regional enteritis; gastroenterostomy; ileal resection; or malignancies, granulomas, strictures, or anastomoses involving the ileum. When the secretion of intrinsic factor is decreased by lesions that destroy the gastric mucosa (eg, following ingestion of corrosives or in patients with extensive GI neoplasia) or by gastric atrophy secondary to multiple sclerosis, certain endocrine disorders, or iron deficiency, or when antibodies to intrinsic factor are present in gastric juice, absorption of vitamin B12 is decreased and cyanocobalamin ... may be required. Malabsorption of vitamin B12 may also be caused by competition for vitamin B12 by bacteria (blind loop syndrome) or by fish tapeworm, Diphyllobothrium latum, or by admin of certain drugs.
The individual with an uncomplicated pernicious anemia, in which the abnormality is restricted to a mild or moderate anemia ... will respond quite well to the admin of vitamin B12 alone.
... Patients with neurological change or severe leukopenia or thrombocytopenia associated with infection or bleeding require emergency treatment. The older individual with a severe anemia (hematocrit less than 20%) is likely to have tissue hypoxia, cerebrovascular insufficiency, and congestive heart failure. Effective therapy must not wait for detailed diagnostic tests. ... The patient should receive intramuscular injections of 100 ug of cyanocobalamin and 1 to 5 mg of folic acid.
For more Therapeutic Uses (Complete) data for CYANOCOBALAMIN (13 total), please visit the HSDB record page.

Pharmacology

**General effects** Cyanocobalamin corrects vitamin B12 deficiency and improves the symptoms and laboratory abnormalities associated with pernicious anemia (megaloblastic indices, gastrointestinal lesions, and neurologic damage). This drug aids in growth, cell reproduction, hematopoiesis, nucleoprotein, and myelin synthesis. It also plays an important role in fat metabolism, carbohydrate metabolism, as well as protein synthesis. Cells that undergo rapid division (for example, epithelial cells, bone marrow, and myeloid cells) have a high demand for vitamin B12 [A175255]. **Parenteral cyanocobalamin effects** The parenteral administration of vitamin B12 rapidly and completely reverses the megaloblastic anemia and gastrointestinal symptoms of vitamin B12 deficiency. Rapid parenteral administration of vitamin B12 in deficiency related neurological damage prevents the progression of this condition [L5545]. **Nasal spray effects** In 24 vitamin B12 deficient patients who were already stabilized on intramuscular (IM) vitamin B12 therapy, single daily doses of intranasal cyanocobalamin for 8 weeks lead to serum vitamin B12 concentrations that were within the target therapeutic range (>200 ng/L) [FDA label].
Cyanocobalamin is a cobalt-containing coordination compound generated by intestinal microbes, and a natural water-soluble vitamin of the B-complex family that must combine with Intrinsic Factor for absorption by the intestine. Cyanocobalamin is necessary for hematopoiesis, neural metabolism, DNA and RNA production, and carbohydrate, fat, and protein metabolism. B12 improves iron functions in the metabolic cycle and assists folic acid in choline synthesis. B12 metabolism is interconnected with that of folic acid. Vitamin B12 deficiency causes pernicious anemia, megaloblastic anemia, and neurologic lesions.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03B - Vitamin b12 and folic acid
B03BA - Vitamin b12 (cyanocobalamin and analogues)
B03BA01 - Cyanocobalamin
B - Blood and blood forming organs
B03 - Antianemic preparations
B03B - Vitamin b12 and folic acid
B03BA - Vitamin b12 (cyanocobalamin and analogues)
B03BA05 - Mecobalamin

Mechanism of Action

Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells; retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia.
CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.
Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

Vapor Pressure

2.06X10-11 mm Hg at 25 °C

Other CAS

68-19-9
13422-55-4

Absorption Distribution and Excretion

Vitamin B12 is quickly absorbed from intramuscular (IM) and subcutaneous (SC) sites of injection; with peak plasma concentrations achieved about 1 hour after IM injection. Orally administered vitamin B12 binds to intrinsic factor (IF) during its transport through the stomach. The separation of Vitamin B12 and IF occurs in the terminal ileum when calcium is present, and vitamin B12 is then absorbed into the gastrointestinal mucosal cells. It is then transported by transcobalamin binding proteins. Passive diffusion through the intestinal wall can occur, however, high doses of vitamin B12 are required in this case (i.e. >1 mg). After the administration of oral doses less than 3 mcg, peak plasma concentrations are not reached for 8 to 12 hours, because the vitamin is temporarily retained in the wall of the lower ileum.
This drug is partially excreted in the urine. According to a clinical study, approximately 3-8 mcg of vitamin B12 is secreted into the gastrointestinal tract daily via the bile. In patients with adequate levels of intrinsic factor, all except approximately 1 mcg is reabsorbed. When vitamin B12 is administered in higher doses that saturate the binding capacity of plasma proteins and the liver, the unbound vitamin B12 is eliminated rapidly in the urine. The body storage of vitamin B12 is dose-dependent.
Cobalamin is distributed to tissues and stored mainly in the liver and bone marrow.
During vitamin loading, the kidney accumulates large amounts of unbound vitamin B12. This drug is cleared partially by the kidney, however, multiligand receptor _megalin_ promotes the reuptake and reabsorption of vitamin B12 into the body,.
IN MICE INJECTED IV WITH VITAMIN B12, THE VITAMIN ACCUMULATED RAPIDLY IN THE PLACENTA & WAS TRANSFERRED SLOWLY TO THE FETUSES. PEAK CONCN IN THE FETUSES WAS REACHED 24 HR AFTER DOSING, & FETAL ACCUMULATION WAS DOSE-DEPENDENT.
IN /MICE/ VITAMIN B12 PRESENTS UNUSUAL PATTERN OF PLACENTAL TRANSFER, FOR EVEN WITH 0.20 UG MATERNAL DOSE AVG FETAL CONCN IS 130 TIMES HIGHER THAN MATERNAL ONE. THIS INDICATES STRONGLY OPERATION OF SPECIFIC TRANSPORT MECHANISM FOR VITAMIN B12, POSSIBLY SIMILAR TO ITS GI ABSORPTION ...
IN RATS, PLACENTAL TRANSFER OF VITAMIN B12 WAS SHOWN TO INCR DURING GESTATION. ALTHOUGH QUANTITY TRANSPORTED EACH DAY WAS PROPORTIONAL TO FETAL WT, THE AMT TRANSPORTED PER G OF PLACENTA INCR TEN-FOLD FROM DAY 10 TO DAY 19.
Vitamin B12 is irregularly absorbed from the distal small intestine following oral administration. Dietary vitamin B12 is protein bound and this bond must be split by proteolysis and gastric acid before absorption. In the stomach, free vitamin B12 is attached to intrinsic factor; intrinsic factor a glycoprotein secreted by the gastric mucosa, is necessary for active absorption of the vitamin from the GI tract. The vitamin B12-intrinsic factor complex passes into the intestine, where much of the complex is transiently retained at specific receptor sites in the wall of the lower ileum before the vitamin B12 portion is absorbed into systemic circulation.
For more Absorption, Distribution and Excretion (Complete) data for CYANOCOBALAMIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Vitamin B12 or cyanocobalamin obtained from food is initially bound by _haptocorrin_, a protein found in the saliva with high affinity for B12. This forms a _haptocorrin-B12_ complex. Cyanocobalamin passes through the stomach and is protected from acid degradation due to its binding to haptocorrin. In the duodenum, pancreatic _proteases_ release cobalamin from the _haptocorrin-B12 complex_ and from other proteins containing protein-bound B12 that have been ingested. Following this, the binding of cobalamin to a second glycoprotein, _intrinsic factor_, promotes its uptake by terminal ileum mucosal cells by a process called _cubilin_/AMN receptor-mediated endocytosis. After absorption into enterocytes, intrinsic factor is broken down in the lysosome, and cobalamin is then released into the bloodstream. The transporter ABCC1, found in the basolateral membrane of intestinal epithelial and other cells, exports cobalamin bound to transcobalamin out of the cell. Cyanocobalamin then passes through the portal vein in the liver, and then reaches the systemic circulation. The active forms of cyanocobalamin are _methylcobalamin_ and _adenosylcobalamin_,.
Vitamin B12 is believed to be converted to coenzyme form in the liver and is probably stored in tissues in this form.
Intracellular vitamin B12 is maintained as two active coenzymes methylcobalamin and deoxyadenasylcobalamin.

Wikipedia

Vitamin B12
Cyanocobalamin

Drug Warnings

Cyanocobalamin injection is extremely safe when given by the intramuscular or deep subcutaneous route, but it should never be given intravenously.
Cyanocobalamin should not be used in patients with early Leber's disease (hereditary optic nerve atrophy), since rapid optic nerve atrophy has been reported following admin of the drug to these patients. Vitamin B12 is contraindicated in patients who have experienced hypersensitivity reactions to the vitamin or to cobalt.
/"SHOTGUN"/ ... VITAMIN THERAPY IN TREATMENT OF ... DEFICIENCY CAN BE DANGEROUS. ... THERE IS DANGER THAT SUFFICIENT FOLIC ACID WILL BE GIVEN TO RESULT IN HEMATOLOGICAL RECOVERY; HOWEVER, THIS MAY MASK CONTINUED VIT-B DEFICIENCY & NEUROLOGICAL DAMAGE WILL DEVELOP OR PROGRESS IF ALREADY PRESENT.
Maternal Medication usually Compatible with Breast-Feeding: B12: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
Serum potassium concn should be monitored during early vitamin B12 therapy & potassium admin is necessary, since fatal hypokalemia could occur upon conversion of megaloblastic anemia to normal erythropoesis with vitamin B12 as a result of increased erythrocyte potassium requirements. Because vitamin B12 deficiency may suppress the signs of polycythemia vera, treatment with cyanocobalamin may unmask this condition. The increase in nucleic acid degradation produced by admin vitamin B12 to vitamin B12- deficient patients could result in gout in susceptible individuals. Therapeutic response to vitamin B12 may be impaired by concurrent infection, uremia, folic acid or iron deficiency, or by drugs having bone marrow suppressant effects. Folic acid should be admin with extreme caution to patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. Vitamin preparations containing folic acid should be avoided by patients with pernicious anemia because folic acid may actually potentiate neurologic complications of vitamin B12 deficiency. Conversely, doses of cyanocobalamin exceeding 10 micrograms daily may improve folate-deficient megaloblastic anemia and obscure the true diagnosis.

Biological Half Life

Approximately 6 days (400 days in the liver).
HALF-LIFE OF IV ADMIN CYANOCOBALAMIN IN SERUM IS ABOUT 6 DAYS.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

Isoln from mammalian liver: E.L. Rickes et al, Science 107, 396 (1948); from cultures of Streptomyces griseus: eidem, ibid 108, 634 (1948); E.L. Rickes, T. R. Wood, US pat 2,563,794 (1951 to Merck & Co)
BERNHAUER ET AL, US PATENT 3,120,509 (1962 TO HOFFMANN-LA ROCHE).
Purification from sewage sludge: Van Melle, US patent 3,057,851 (1962 to Armour)
Total synthesis: R.B. Woodward, Pure Appl Chem 33, 145 (1973)
Secondary metabolic product /of/ Propionibacterium species, Streptomyces species, large scale submerged culture

General Manufacturing Information

Vitamin B12: ACTIVE
TALC HAS A TENACIOUS AFFINTIY FOR VITAMIN B12; ALTHOUGH THIS IS NOT AN INCOMPATIBILITY, IT PRECLUDES USE OF TALC AS A FILTER AID OR LUBRICANT FOR TABLETS, PARTICULARLY IN VIEW OF POSSIBLE ASSAY DIFFICULTIES.
Prototype of the family of naturally occurring cobalt coordination cmpds known as corrinoids.
Source: (Food) Liver, eggs, milk, meats, and fish. Commercial source: produced by microbial action on various nutrients (spent antibiotic liquors, sugarbeet molasses, whey), also from sewage sludge.

Analytic Laboratory Methods

SEPARATION OF COBALAMINES & OF COENZYME B12 BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
A SEPARATION METHOD USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ON VITAMIN B12 ANALOGS (MECOBALAMIN, COBAMIDE, CYANOCOBALAMIN & HYDROXOCOBALAMIN) WAS DESCRIBED.
Vitamin B1, vitamin B2, vitamin B6, and vitamin B12 were simultaneously detected in pharmaceuticals by high performance liquid chromatography on a LiChrosorb RP-18 column with a methanol-water (80:20 and 50:50) mobile phase and ultra violet detection at 254 nm. Linear relations between the peak areas and the concn for the vitamins were observed in the following ranges: 10-50 and 50-250 ng for vitamin B1, and 20-100 and 100-500 ng for vitamins B2, B6, and B12. The relative standard deviation was 4.2%.
ANALYSIS OF VITAMIN B12 BY FLAMELESS ATOMIC ABSORPTION.

Clinical Laboratory Methods

A RADIOASSAY FOR ESTIMATION OF SERUM VITAMIN B12 IN PRESENCE OF NATURALLY OCCURRING VITAMIN B12 ANALOGS CAN BE OPERATED IF SERUM TRANSCOBALAMIN II IS USED AS THE BINDING PROTEIN.

Storage Conditions

Cyanocobalamin ... should be protected from light.

Interactions

ABSORPTION OF VITAMINE B12 FROM THE GI TRACT MAY BE DECR BY AMINOGLYCOSIDE ANTIBIOTICS, COLCHICINE, EXTENTED-RELEASE POTASSIUM PREPN, AMINOSALICYLIC ACID & ITS SALTS, ANTICONVULSANTS (EG, PHENYTOIN, PHENOBARBITAL, PRIMADONE), COBALT IRRADIATION OF THE SMALL BOWEL, & BY EXCESSIVE ALCOHOL INTAKE LASTING LONGER THAN 2 WK.
The gastrointestinal absorption of vitamin B12 can be considerably decreased by oral neomycin. Colchicine administration appears to increase neomycin-induced malabsorption of vitamin B12.
The decreased vitamin B12 absorption induced by aminosalicylic acid may be due to the mild malabsorption syndrome that occurs in some patients treated with aminosalicylic acid (PAS).
Patients with pernicious anemia ... respond poorly to vitamin B12 therapy if chloroamphenicol is given concomitantly.
For more Interactions (Complete) data for CYANOCOBALAMIN (7 total), please visit the HSDB record page.

Stability Shelf Life

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5
Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C.
Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity.
Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity.

Dates

Modify: 2023-08-15
1: Prakasan V, Sanyal B, Pritamdas Chawla S, Chander R, Sharma A. Cyanocobalamin solutions as potential dosimeters in low-dose food irradiations. Appl Radiat Isot. 2014 Apr;86:97-101. doi: 10.1016/j.apradiso.2014.01.015. Epub 2014 Jan 30. PubMed PMID: 24530977.
2: Bito T, Ohishi N, Hatanaka Y, Takenaka S, Nishihara E, Yabuta Y, Watanabe F. Production and characterization of cyanocobalamin-enriched lettuce (Lactuca sativa L.) grown using hydroponics. J Agric Food Chem. 2013 Apr 24;61(16):3852-8. doi: 10.1021/jf305033s. Epub 2013 Apr 12. PubMed PMID: 23578327.
3: Pugliese RS, Slagle EJ, Oettinger GR, Neuburger KJ, Ambrose TM. Subacute combined degeneration of the spinal cord in a patient abusing nitrous oxide and self-medicating with cyanocobalamin. Am J Health Syst Pharm. 2015 Jun 1;72(11):952-7. doi: 10.2146/ajhp140583. PubMed PMID: 25987690.
4: Ahmad I, Qadeer K, Hafeez A, Bano R, Vaid FH. Multicomponent spectrometric assay of cyanocobalamin and its photoproduct hydroxocobalamin in the presence of ascorbic acid in photolyzed solutions. Pak J Pharm Sci. 2014 Mar;27(2):209-15. PubMed PMID: 24577904.
5: Goto Y, Masuda A, Aiba T. In vivo application of chitosan to improve bioavailability of cyanocobalamin, a form of vitamin B12, following intraintestinal administration in rats. Int J Pharm. 2015 Apr 10;483(1-2):250-5. doi: 10.1016/j.ijpharm.2015.02.016. Epub 2015 Feb 11. PubMed PMID: 25681732.
6: Ghazanfari S, Imenshahidi M, Etemad L, Moshiri M, Hosseinzadeh H. Effect of cyanocobalamin (vitamin B12) in the induction and expression of morphine tolerance and dependence in mice. Drug Res (Stuttg). 2014 Mar;64(3):113-7. doi: 10.1055/s-0033-1355364. Epub 2013 Oct 8. PubMed PMID: 24105105.
7: Ahmad I, Qadeer K, Zahid S, Sheraz MA, Ismail T, Hussain W, Ansari IA. Effect of ascorbic acid on the degradation of cyanocobalamin and hydroxocobalamin in aqueous solution: a kinetic study. AAPS PharmSciTech. 2014 Oct;15(5):1324-33. doi: 10.1208/s12249-014-0160-5. Epub 2014 Jun 12. PubMed PMID: 24920523; PubMed Central PMCID: PMC4179674.
8: Pereira RA, Silveira PA, Montagner P, Schneider A, Schmitt E, Rabassa VR, Pfeifer LF, Del Pino FA, Pulga ME, Corrêa MN. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows. Animal. 2013 Jul;7(7):1143-7. doi: 10.1017/S1751731113000013. Epub 2013 Jan 29. PubMed PMID: 23360824.
9: Thakkar K, Billa G. Treatment of vitamin B12 deficiency-methylcobalamine? Cyancobalamine? Hydroxocobalamin?-clearing the confusion. Eur J Clin Nutr. 2015 Jan;69(1):1-2. doi: 10.1038/ejcn.2014.165. Epub 2014 Aug 13. PubMed PMID: 25117994.
10: Baskakova A, Awwad S, Jiménez JQ, Gill H, Novikov O, Khaw PT, Brocchini S, Zhilyakova E, Williams GR. Electrospun formulations of acyclovir, ciprofloxacin and cyanocobalamin for ocular drug delivery. Int J Pharm. 2016 Apr 11;502(1-2):208-18. doi: 10.1016/j.ijpharm.2016.02.015. Epub 2016 Feb 17. PubMed PMID: 26899973.
11: Castelli MC, Wong DF, Friedman K, Riley MG. Pharmacokinetics of oral cyanocobalamin formulated with sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC): an open-label, randomized, single-dose, parallel-group study in healthy male subjects. Clin Ther. 2011 Jul;33(7):934-45. doi: 10.1016/j.clinthera.2011.05.088. Epub 2011 Jul 1. PubMed PMID: 21722960.
12: Obeid R, Fedosov SN, Nexo E. Cobalamin coenzyme forms are not likely to be superior to cyano- and hydroxyl-cobalamin in prevention or treatment of cobalamin deficiency. Mol Nutr Food Res. 2015 Jul;59(7):1364-72. doi: 10.1002/mnfr.201500019. Epub 2015 May 12. Review. PubMed PMID: 25820384; PubMed Central PMCID: PMC4692085.
13: Abu-Soud HM, Maitra D, Byun J, Souza CEA, Banerjee J, Saed GM, Diamond MP, Andreana PR, Pennathur S. The reaction of HOCl and cyanocobalamin: corrin destruction and the liberation of cyanogen chloride. Free Radic Biol Med. 2012 Feb 1;52(3):616-625. doi: 10.1016/j.freeradbiomed.2011.10.496. Epub 2011 Nov 10. PubMed PMID: 22138102; PubMed Central PMCID: PMC3786219.
14: Albers U, Pedrero-Chamizo R, Meléndez A, Pietrzik K, Castillo MJ, González-Gross M. Efficacy of a 28-day oral cyanocobalamin supplementation on vitamin B status in Spanish institutionalized elderly. Int J Vitam Nutr Res. 2012 Apr;82(2):104-12. doi: 10.1024/0300-9831/a000099. PubMed PMID: 23065835.
15: Djuric V, Bogic M, Popadic AP, Spiric VT, Raskovic S. Anaphylactic reaction to hydroxycobalamin with tolerance to cyanocobalamin. Ann Allergy Asthma Immunol. 2012 Mar;108(3):207-8. doi: 10.1016/j.anai.2011.12.009. Epub 2012 Jan 11. PubMed PMID: 22374207.
16: Fürll M, Deniz A, Westphal B, Illing C, Constable PD. Effect of multiple intravenous injections of butaphosphan and cyanocobalamin on the metabolism of periparturient dairy cows. J Dairy Sci. 2010 Sep;93(9):4155-64. doi: 10.3168/jds.2009-2914. PubMed PMID: 20723690.
17: Schwertner HA, Valtier S, Bebarta VS. Liquid chromatographic mass spectrometric (LC/MS/MS) determination of plasma hydroxocobalamin and cyanocobalamin concentrations after hydroxocobalamin antidote treatment for cyanide poisoning. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Sep 15;905:10-6. doi: 10.1016/j.jchromb.2012.07.012. Epub 2012 Aug 9. PubMed PMID: 22939270.
18: Kartal O, Gulec M, Demirel F, Yesillik S, Caliskaner Z, Sener O. Vitamin B12 allergy and successful desensitisation with cyanocobalamin: a case report. Allergol Immunopathol (Madr). 2012 Sep-Oct;40(5):324-5. doi: 10.1016/j.aller.2011.10.003. Epub 2012 Jan 21. PubMed PMID: 22266142.
19: Spence JD. Metabolic vitamin B12 deficiency: a missed opportunity to prevent dementia and stroke. Nutr Res. 2016 Feb;36(2):109-16. doi: 10.1016/j.nutres.2015.10.003. Epub 2015 Oct 21. Review. PubMed PMID: 26597770.
20: Matte JJ, Guay F, Le Floc'h N, Girard CL. Bioavailability of dietary cyanocobalamin (vitamin B12) in growing pigs. J Anim Sci. 2010 Dec;88(12):3936-44. doi: 10.2527/jas.2010-2979. Epub 2010 Aug 13. PubMed PMID: 20709870.

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